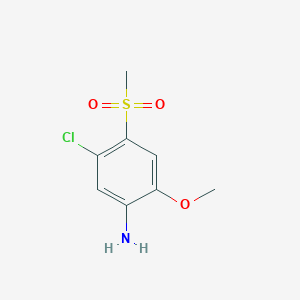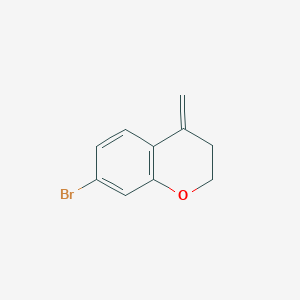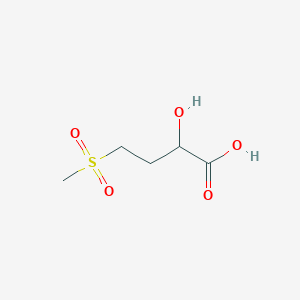
Kynurenine impurity 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kynurenine impurity 3 is a compound that is part of the kynurenine pathway, which is the primary route for the catabolism of tryptophan in mammalian cells. This pathway is responsible for the production of several bioactive metabolites that play crucial roles in various physiological processes, including immune response modulation and neuroprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of kynurenine impurity 3 typically involves the hydroxylation of L-kynurenine. This reaction is catalyzed by the enzyme kynurenine 3-monooxygenase, which uses NADPH and molecular oxygen as co-factors to convert L-kynurenine into 3-hydroxy-L-kynurenine . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that involve the use of genetically engineered microorganisms. These microorganisms are designed to overexpress kynurenine 3-monooxygenase, thereby increasing the yield of 3-hydroxy-L-kynurenine. The process involves fermentation, followed by purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Kynurenine impurity 3 undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce quinolinic acid, a neurotoxic compound.
Reduction: Under certain conditions, it can be reduced back to L-kynurenine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, NADPH, and various oxidizing and reducing agents. The conditions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts .
Major Products Formed
The major products formed from the reactions of this compound include quinolinic acid, kynurenic acid, and anthranilic acid. These products have significant biological activities and are involved in various physiological processes .
Aplicaciones Científicas De Investigación
Kynurenine impurity 3 has several scientific research applications, including:
Mecanismo De Acción
Kynurenine impurity 3 exerts its effects primarily through its role in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of 3-hydroxy-L-kynurenine. This compound can then be further metabolized to produce other bioactive metabolites, such as quinolinic acid and kynurenic acid. These metabolites interact with various molecular targets, including receptors and enzymes, to modulate immune responses and neuroprotective mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds in the kynurenine pathway include:
- L-kynurenine
- 3-hydroxykynurenine
- Kynurenic acid
- Anthranilic acid
- Quinolinic acid
Uniqueness
Kynurenine impurity 3 is unique due to its specific role as an intermediate in the kynurenine pathway. It serves as a crucial branch point, leading to the production of both neuroprotective and neurotoxic metabolites. This dual role makes it a significant compound for studying the balance between neuroprotection and neurotoxicity in various diseases .
Propiedades
Fórmula molecular |
C5H10O5S |
|---|---|
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
2-hydroxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C5H10O5S/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
AQJVOULVOGJUTR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


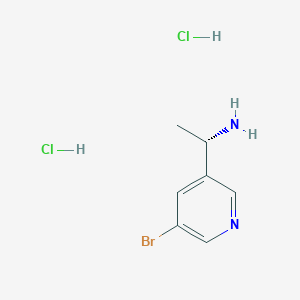
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13044632.png)

![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)
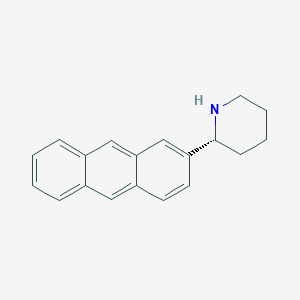


![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)

![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)

